Epitalon acetate

Overview

Description

Epitalon, also known as Epithalon peptide or Epithalone, is a synthetic tetrapeptide with four amino acids in its structure . The amino acid sequence of Epitalon is Ala-Glu-Asp-Gly with a molecular formula C14H22N4O9 . It is a part of modern-day peptide therapy that aims to delay the onset of the aging process . This peptide works to improve cell health and possesses anti-aging effects .

Synthesis Analysis

Epitalon is the synthetic version of the tetrapeptide epithalamin, which naturally occurs in the pineal gland in our body . It was first discovered by Russian scientist Vladimir Khavinson . Most of the clinical studies centered around Epitalon were carried out at the St. Petersburg Institute of Bioregulation and Gerontology .

Molecular Structure Analysis

The molecular formula of Epitalon is C14H22N4O9 . It is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly .

Physical And Chemical Properties Analysis

Epitalon has a molecular weight of 450.401 . The chemical formula is C16H26N4O11 .

Scientific Research Applications

Anti-Aging & Longevity

Epitalon is a synthetic peptide and a putative anti-aging compound . It appears to induce telomere elongation via increased telomerase activity in human somatic cells in vitro . Elongation of telomeres by Epitalon was sufficient to surpass the Hayflick limit in a cell culture of human fetal fibroblast cells .

Sleep Enhancement

Epitalon is reported to promote deeper sleep . However, the exact mechanism of how it enhances sleep is not clearly understood and needs further research.

Disease Prevention

Epitalon is believed to delay age-related diseases . It has been found to reduce the incidence of chromosomal aberrations in aging mice , which is consistent with increases in telomere length .

Antioxidant Activity

Epitalon has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, and glutathione-S-transferase in aging rats . This suggests that it may have a role in combating oxidative stress.

Skin Health Improvement

Epitalon is reported to improve skin health . It appears to inhibit the synthesis of the MMP9 protein in vitro in aging skin fibroblasts , which could

Mechanism of Action

Target of Action

Epitalon Acetate, also known as Epithalon or Epithalone, is a synthetic version of the tetrapeptide Epithalamin . Its primary target is telomerase , a natural enzyme that helps cells reproduce telomeres, the protective parts of our DNA . This allows the replication of our DNA so the body can grow new cells and rejuvenate old ones .

Mode of Action

Epitalon Acetate regulates the cell cycle through the up-regulation of telomerase activity . By upregulating telomerase activity, it allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres . This process is fundamentally involved in the aging process .

Biochemical Pathways

Epitalon Acetate affects several biochemical pathways. It has been shown to exert an antioxidant effect , which is implicated in the slowing of the aging process because cytotoxicity due to reactive oxygen species can lead to damaging DNA, leading to cellular death and/or mutations leading to the formation of cancerous cells . It also plays a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Pharmacokinetics

It is known that the n-acetylation of epitalon provides several advantages: increased stability, improved solubility, better bioavailability, altered affinity for specific receptors, and reduced likelihood of eliciting an immune response . These properties make N-Acetyl Epitalon more commonly used for nasal or oral administration .

Result of Action

Epitalon Acetate has a vast amount of effects on the body. It has been shown to have distinctive anti-aging and anti-tumor activity across many animal and human studies . It has also been reported to show significant anti-tumor effects in breast and colorectal cancer by inhibiting carcinogenic receptor expression and attenuation of metastasis . Furthermore, it has been reported to play a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Action Environment

It is known that epitalon acts as an antioxidant and increases the resistance to stress This suggests that environmental factors that increase oxidative stress could potentially influence the action, efficacy, and stability of Epitalon Acetate

Safety and Hazards

Epitalon is not made or intended for any type of human consumption . In fact, exposure through methods such as injection and ingestion is dangerous and can have long-term, harmful effects on the human body . Researchers need to be sure to follow proper procedures when handling Epitalon, just like they should with any peptide .

Future Directions

Epitalon is a part of modern-day peptide therapy that makes you look younger by delaying the onset of your aging process . It works at the nuclear level to make sure that you can enjoy a longer lifespan in the most natural way . With the precise combination of ingredients, Epitalon peptide has been developed or what we famously call the “Fountain of Youth” . This peptide works to improve your cell health and possesses anti-aging effects . This could be a promising direction for future research and applications.

properties

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOFRXDMYAPDF-WQYNNSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitalon acetate | |

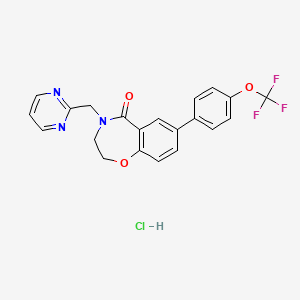

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

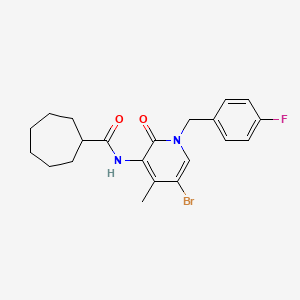

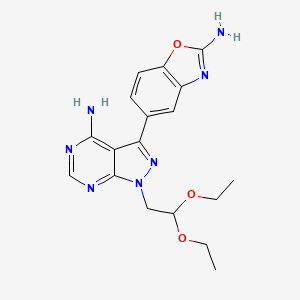

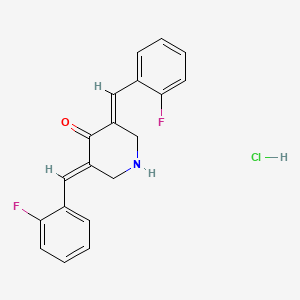

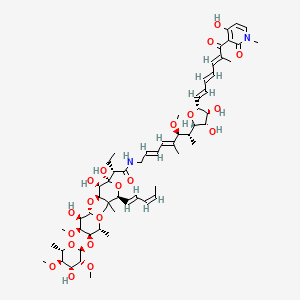

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)